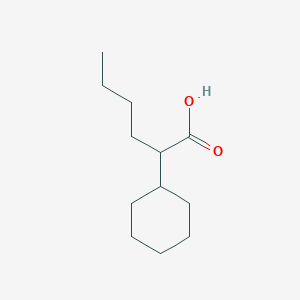![molecular formula C29H28O4 B14735593 Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol CAS No. 6636-19-7](/img/structure/B14735593.png)
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is an organic compound with a complex structure that includes multiple methoxy and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol typically involves the reaction of 2-methoxyphenyl compounds with 4-methoxyphenylmethyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methoxyphenyl)(phenyl)methanol
- (4-methoxyphenyl)methanol
- Methanone, bis(2-hydroxy-4-methoxyphenyl)
Uniqueness
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is unique due to its specific arrangement of methoxy and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications.
Propiedades
Número CAS |
6636-19-7 |
|---|---|
Fórmula molecular |
C29H28O4 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C29H28O4/c1-31-23-18-16-21(17-19-23)20-22-10-4-5-11-24(22)29(30,25-12-6-8-14-27(25)32-2)26-13-7-9-15-28(26)33-3/h4-19,30H,20H2,1-3H3 |
Clave InChI |
VNAOHGRVTBNEMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC=CC=C2C(C3=CC=CC=C3OC)(C4=CC=CC=C4OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


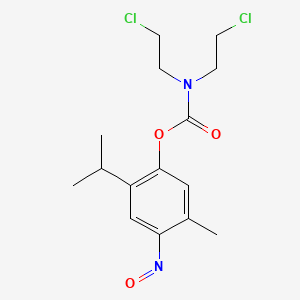
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

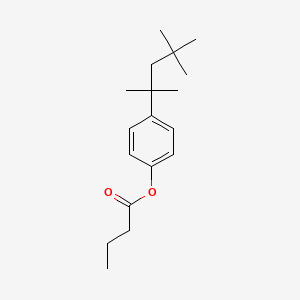
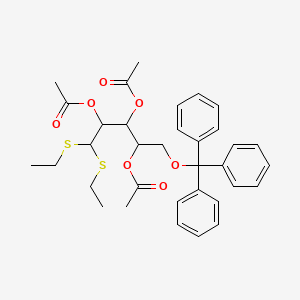
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
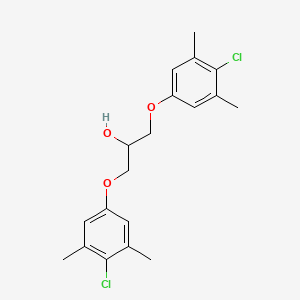
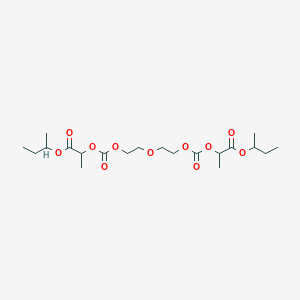
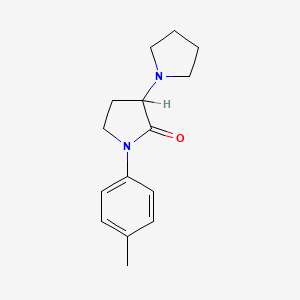
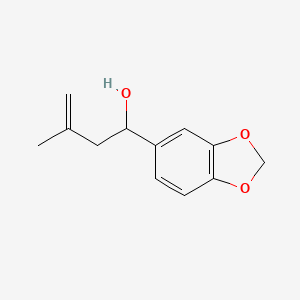
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

